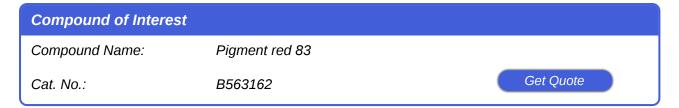


An In-depth Technical Guide to Alizarin Complex Formation with Metal Ions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin, a 1,2-dihydroxyanthraquinone, is a prominent organic compound renowned for its ability to form stable, colored complexes with a wide array of metal ions.[1] This property has led to its extensive use in diverse fields, including analytical chemistry as a colorimetric reagent, in the textile industry as a dye, and in biomedical research for staining calcified tissues.[2][3] The formation of these complexes is governed by the chelation of metal ions with the hydroxyl groups of Alizarin, a process highly dependent on factors such as pH and the nature of the metal ion.[4] This guide provides a comprehensive overview of the core principles of Alizarin-metal ion complexation, presents quantitative data in structured tables, details key experimental protocols for their study, and visualizes the underlying processes through logical diagrams.

Chemical Principles of Alizarin-Metal Complexation

Alizarin (1,2-dihydroxy-9,10-anthraquinone) is an organic dye that belongs to the anthraquinone family.[3] Its ability to form complexes with metal ions is primarily due to the presence of two adjacent hydroxyl (-OH) groups at the 1 and 2 positions of the anthraquinone structure.[5] These hydroxyl groups, along with the quinoid oxygen, provide ideal sites for chelation, the process by which a metal ion is bound by a ligand to form a metal complex.[5]



The complexation reaction is significantly influenced by the pH of the solution.[4] As the pH increases, the hydroxyl groups on the Alizarin molecule deprotonate, leading to the formation of mono-anionic and di-anionic forms.[4] This deprotonation enhances the electron-donating ability of the oxygen atoms, facilitating the formation of stable chelate rings with positively charged metal ions.[4] The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and in some cases, 2:1.[2][6]

There are two primary binding sites on the Alizarin molecule for metal ions: the 1,2-dihydroxyl (catechol) site and the 1-hydroxy-9-keto site.[6] The preferential binding site can depend on the specific metal ion and the reaction conditions.[6][7] The formation of these complexes leads to a noticeable color change, a property that is exploited in many of its analytical applications.[8] For instance, the complexation of Alizarin with Al(III) results in a bathochromic (red) shift of the absorption bands in the visible spectrum.[6]

Caption: General mechanism of Alizarin-metal ion complex formation.

Quantitative Data on Alizarin-Metal Ion Complexes

The stability and stoichiometry of Alizarin-metal complexes are crucial parameters for their application. These are often quantified by the stability constant (log K) and the metal-to-ligand ratio. The following tables summarize key quantitative data for the complexation of Alizarin and its derivative, Alizarin Red S, with various metal ions.

Table 1: Stability Constants of Alizarin-Metal Ion Complexes



Metal Ion	Stoichiomet ry (M:L)	Log K	Method	Conditions	Reference
Al(III)	1:1	10.88	Potentiometry	25°C, I=0.01	[9]
Al(III)	1:2	10.31	Potentiometry	25°C, I=0.01	[9]
Al(III)	1:1	6.44	Spectroscopy	Methanol	[6]
Al(III)	2:1	11.61	Spectroscopy	Methanol	[6]
Mg(II)	1:1	4.96	Potentiometry	25°C, I=0.01	[9]
Ca(II)	1:1	4.58	Potentiometry	25°C, I=0.01	[1]
Zn(II)	1:1	11.34	Potentiometry	25°C, I=0.01	[1]
Zn(II)	1:2	9.04	Potentiometry	25°C, I=0.01	[1]
Cr(III)	1:1	5.14	Electrophores is	35°C, I=0.1	[5]
Cu(II)	1:1	4.84	Electrophores is	35°C, I=0.1	[5]
Ni(II)	1:1	4.44	Electrophores is	35°C, I=0.1	[5]

Table 2: Stoichiometry and Optimal pH for Alizarin Red S-Metal Ion Complexes



Metal Ion	Stoichiometry (M:L)	Optimal pH	λmax (nm)	Reference
Fe(III)	1:1, 1:2	4.0	572	[8][10]
Cu(II)	1:2	-	562	[2][10]
Al(III)	1:1, 1:2	4.6	490	[10][11]
Ni(II)	1:1	-	-	[2]
Co(II)	1:1	-	-	[2]
Pd(II)	1:1	-	-	[2]
Cr(VI)	1:1	5.6	515	[12]
Pb(II)	1:1	5.0	490	[12]
Th(IV)	1:1	3.9	520	[12]

Experimental Protocols

The characterization of Alizarin-metal ion complexes often involves spectrophotometric methods to determine stoichiometry and stability constants. Job's method of continuous variation and the mole-ratio method are two commonly employed techniques.[13][14]

Spectrophotometric Determination of Complex Stoichiometry using Job's Method

Job's method, also known as the method of continuous variations, is used to determine the stoichiometry of a metal-ligand complex in solution.[15]

Objective: To determine the metal-to-ligand ratio of an Alizarin-metal complex.

Materials:

- Stock solution of the metal ion (e.g., 1x10⁻³ M FeCl₃).[2]
- Stock solution of Alizarin or Alizarin Red S (e.g., 1x10⁻³ M).[2]

Foundational & Exploratory



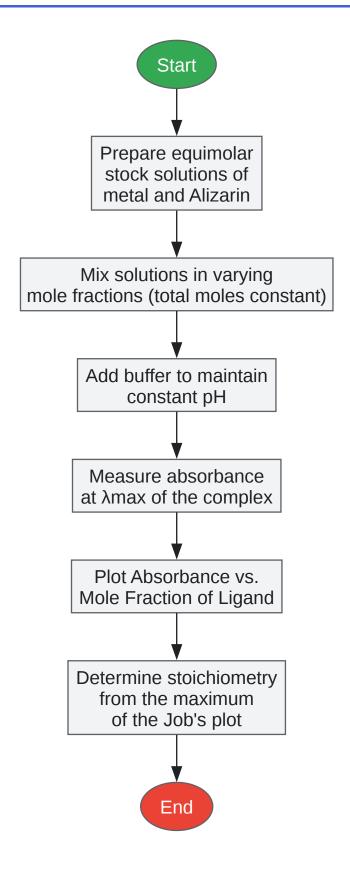


- Appropriate buffer solution to maintain a constant pH (e.g., acetate buffer for pH 4).[8]
- UV-Vis Spectrophotometer.[2]
- Volumetric flasks (10 mL).[2]
- Pipettes.

Procedure:

- Preparation of Solutions: Prepare a series of solutions by mixing the equimolar stock solutions of the metal ion and Alizarin in varying mole fractions, keeping the total volume and total moles of reactants constant. For example, prepare solutions where the mole fraction of the ligand varies from 0.1 to 0.9.[13][16]
- Complex Formation: To each volumetric flask, add the calculated volumes of the metal ion and Alizarin solutions, followed by the buffer solution to maintain the optimal pH for complex formation. Dilute to the mark with distilled water.[2][8]
- Spectrophotometric Measurement: Allow the solutions to stand for a specified time to ensure complete complex formation. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.[16]
- Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The
 plot will typically show two linear portions that intersect. The mole fraction at the point of
 intersection corresponds to the stoichiometry of the complex.[13] For example, a maximum
 at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2
 complex.[16]





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Caption: Workflow for determining complex stoichiometry using Job's Method.



Spectrophotometric Determination using the Mole-Ratio Method

The mole-ratio method is another technique to determine the stoichiometry of a complex by keeping the concentration of one component (e.g., the metal ion) constant while varying the concentration of the other (the ligand).[14]

Objective: To confirm the metal-to-ligand ratio of an Alizarin-metal complex.

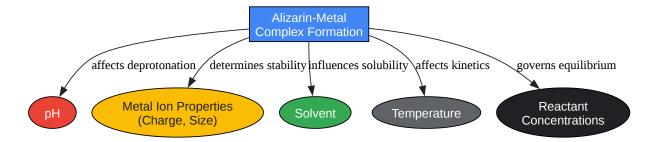
Materials:

· Same as for Job's method.

Procedure:

- Preparation of Solutions: Prepare a series of solutions where the concentration of the metal
 ion is kept constant, and the molar ratio of the ligand to the metal ion is varied systematically
 (e.g., from 0.2 to 3.0).[17]
- Complex Formation: To each volumetric flask containing the fixed amount of metal ion, add the varying amounts of the Alizarin solution and the buffer. Dilute to the mark.
- Spectrophotometric Measurement: Measure the absorbance of each solution at the λ max of the complex.
- Data Analysis: Plot the absorbance versus the molar ratio of the ligand to the metal ion. The plot will typically consist of two linear segments that intersect at a point corresponding to the stoichiometry of the complex.[14][17]





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Caption: Key factors influencing the formation of Alizarin-metal complexes.

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